molecular formula C5H11ClN2O2 B6203223 (2R)-morpholine-2-carboxamide hydrochloride CAS No. 1841087-83-9

(2R)-morpholine-2-carboxamide hydrochloride

Cat. No.: B6203223
CAS No.: 1841087-83-9
M. Wt: 166.60 g/mol
InChI Key: UJWGIIHZXUTSNZ-PGMHMLKASA-N
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Description

(2R)-morpholine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-morpholine-2-carboxamide hydrochloride typically involves the reaction of morpholine with a carboxamide precursor under specific conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-morpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : (2R)-morpholine-2-carboxamide hydrochloride serves as a versatile building block for synthesizing various organic compounds. Its functional groups allow for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Mechanism Studies : This compound has been employed in studies investigating enzyme mechanisms, particularly in understanding how specific enzymes interact with substrates and inhibitors. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
  • Protein Interactions : Research has shown that this compound can influence protein interactions, which is crucial for understanding cellular signaling pathways and developing new therapeutic strategies .

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound. It has been investigated for its potential as a direct renin inhibitor (DRI), which plays a significant role in managing hypertension and related cardiovascular diseases. Compounds based on this scaffold have shown promising results in preclinical studies, demonstrating effective renin inhibition with favorable pharmacokinetic profiles .
  • Neurological Disorders : The compound's potential effects on sleep regulation and cognitive functions have been explored, indicating its utility in treating conditions such as insomnia and depression. Studies suggest that it may enhance sleep quality and cognitive performance by modulating neurotransmitter systems .

Case Study 1: Direct Renin Inhibitors

A study identified novel 2-carbamoyl morpholine derivatives as highly potent DRIs. These compounds exhibited significant antihypertensive efficacy in animal models, highlighting the potential of this compound derivatives in treating hypertension through novel binding interactions .

Case Study 2: Protein Interaction Modulation

Research utilizing this compound demonstrated its ability to alter protein interactions within cellular pathways. This modulation was linked to changes in cellular responses to external stimuli, showcasing its relevance in drug design aimed at targeting specific protein interactions .

Mechanism of Action

The mechanism of action of (2R)-morpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-morpholine-2-carboxamide: Similar in structure but lacks the hydrochloride component.

    Morpholine: The parent compound, which lacks the carboxamide group.

    (2R)-morpholine-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

(2R)-morpholine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding properties are advantageous.

Biological Activity

(2R)-Morpholine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which contributes to its interaction with various biological targets. The chiral nature of the (2R) configuration enhances its specificity in binding to enzymes and receptors, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to bind to specific molecular targets, leading to alterations in cellular signaling pathways. Notably, its interaction with renin has been highlighted, suggesting potential use as a direct renin inhibitor, which is crucial for managing hypertension .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Antiproliferative Exhibits inhibitory effects on cancer cell lines such as HeLa and CEM.
Renin Inhibition Potent direct renin inhibitor with specific binding characteristics.
Antimicrobial Properties Potential antimicrobial effects against various pathogens.
Prokineticin Receptor Antagonism Antagonist activity against prokineticin receptors, relevant for neurological disorders.

Case Studies

  • Antiproliferative Activity :
    A study assessing various morpholine derivatives found that this compound demonstrated significant antiproliferative activity against multiple cancer cell lines. The compound's IC50 values indicated effective growth inhibition, particularly in murine leukemia and human cervix carcinoma cell lines .
  • Renin Inhibition Studies :
    Research focused on the structure-activity relationship of morpholine derivatives revealed that modifications at the carboxamide position significantly enhanced renin inhibition potency. The X-ray crystallography data illustrated the binding interactions between this compound and renin, confirming its mechanism of action through hydrogen bonding with key amino acids .
  • Antimicrobial Testing :
    In vitro evaluations showed that derivatives of morpholine compounds, including this compound, exhibited antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were promising, indicating potential for further development as an antibacterial agent.

Research Findings

Recent investigations have expanded the understanding of the biological activity associated with morpholine derivatives:

  • Structural Modifications : Variations in substituents on the morpholine ring have been shown to significantly impact biological activity, highlighting the importance of structural optimization in drug design.
  • Therapeutic Applications : The compound's ability to act as a prokineticin receptor antagonist opens avenues for treating psychiatric and neurological disorders, emphasizing its therapeutic versatility .
  • Bioisosteric Relationships : Studies on amide bond bioisosteres suggest that replacing the amide bond can enhance biological activity while maintaining similar pharmacokinetic properties .

Properties

CAS No.

1841087-83-9

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2R)-morpholine-2-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1

InChI Key

UJWGIIHZXUTSNZ-PGMHMLKASA-N

Isomeric SMILES

C1CO[C@H](CN1)C(=O)N.Cl

Canonical SMILES

C1COC(CN1)C(=O)N.Cl

Purity

95

Origin of Product

United States

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